N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE
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Overview
Description
N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives to form hydrazones, followed by cyclization with formamide or similar reagents to yield the triazolopyrimidine core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE involves the inhibition of key enzymes such as CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of the enzyme, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine derivatives. These compounds also exhibit biological activities, but N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is unique due to its specific structure and the resulting biological activity profile . The unique arrangement of functional groups in this compound contributes to its potent inhibitory activity against specific enzymes .
Properties
IUPAC Name |
3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-23-17-15(21-22-23)16(18-11-19-17)20-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUJKKCNSJCPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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